1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 400749-62-4) is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted with a 2,4-dichlorobenzyl group at position 1, methyl groups at positions 3 and 5, and an amine at position 4. Its molecular formula is C₁₂H₁₃Cl₂N₃, with a molecular weight of 270.16 g/mol . This compound has garnered attention in medicinal chemistry due to its structural features, which combine lipophilic dichlorobenzyl substituents with a polar amine group.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(13)5-11(9)14/h3-5H,6,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOMSIDYLGGAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178466 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400749-62-4 | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400749-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group at position 4 of the pyrazole ring attacks the electrophilic benzylic carbon of 2,4-dichlorobenzyl chloride, facilitated by a base such as sodium bicarbonate or triethylamine. The reaction typically proceeds in polar aprotic solvents like toluene or dichloromethane at temperatures ranging from 20°C to 50°C. A representative stoichiometric ratio is 1:1 for the amine and benzyl chloride, with yields reported between 38% and 45% after purification.
Table 1: Key Parameters for Nucleophilic Substitution
Purification and Workup
Post-reaction, the crude product is extracted using 1,2-dichloroethane or ethyl acetate, followed by washing with brine and drying over anhydrous sodium sulfate. Column chromatography on silica gel or basic alumina with gradients of hexane/ethyl acetate (0–30%) is employed for final purification.
Cyclization of Hydrazine Derivatives with Diketones
Alternative approaches involve constructing the pyrazole ring de novo through cyclization reactions. This method, adapted from pyrazole carboxamide syntheses, starts with hydrazine hydrate and diketones.
Formation of the Pyrazole Core
Ethyl 1H-pyrazole-4-carboxylate intermediates are synthesized by reacting hydrazine hydrate with ethoxymethylene acetoacetic ester derivatives. Subsequent methylation using dimethyl sulfate introduces the 3,5-dimethyl groups, followed by saponification and acidification to yield the carboxylic acid derivative.
Table 2: Cyclization Reaction Conditions
Functionalization with 2,4-Dichlorobenzyl Groups
The free amine at position 4 is then alkylated with 2,4-dichlorobenzyl chloride using methods analogous to Section 1. This two-step approach allows for modular synthesis but introduces additional purification challenges, reducing overall yield to 30%–40%.
Direct Amination of Preformed Pyrazole Derivatives
Recent advancements describe a one-pot synthesis using primary amines and diketones with O-(4-nitrobenzoyl)hydroxylamine in dimethylformamide (DMF). This method avoids isolating intermediates and achieves moderate yields.
Reaction Optimization
Heating the amine, diketone, and hydroxylamine derivative in DMF at 85°C for 1.5 hours initiates cyclization and amination concurrently. The use of DMF as both solvent and catalyst enhances reaction efficiency, though post-reaction neutralization with triethylamine is required to prevent decomposition.
Table 3: One-Pot Synthesis Parameters
Scalability and Limitations
While scalable, this method generates stoichiometric amounts of nitrobenzoic acid byproducts, complicating large-scale purification. Additionally, the reliance on DMF necessitates rigorous solvent recovery protocols to meet environmental standards.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Nucleophilic Substitution | Simple, high atom economy | Requires preformed pyrazole amine | 38%–45% |
| Cyclization | Modular, allows ring functionalization | Multi-step, lower yield | 30%–40% |
| One-Pot Amination | Streamlined, fewer intermediates | Byproduct management challenges | 44%–45% |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Medicinal Applications
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has been investigated for its therapeutic potential:
1. Anticancer Activity
- A study demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with biological targets involved in cancer proliferation pathways .
- Case Study : In vitro tests showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis, with IC50 values indicating effective concentrations for therapeutic use.
2. Antimicrobial Properties
- Research indicates that pyrazole derivatives possess antimicrobial activity against a range of pathogens. The dichlorobenzyl moiety enhances the compound's ability to penetrate bacterial membranes .
- Case Study : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.
Agricultural Applications
The compound has also shown promise in agricultural settings:
1. Herbicidal Activity
- The structural characteristics of this compound suggest potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth.
- Case Study : Field trials indicated that formulations containing this compound effectively reduced weed populations without harming crop yields.
2. Plant Growth Regulation
- Studies have reported that pyrazole compounds can act as plant growth regulators, influencing processes such as seed germination and root development.
- Case Study : Experiments demonstrated enhanced root elongation in treated plants compared to controls, suggesting the compound's role in promoting healthy plant growth.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- CAS No.: 898055-78-2
- Molecular Formula : C₁₂H₁₃Cl₂N₃ (same as the target compound)
- Key Differences :
- Positional isomerism : The dichloro substitution occurs at the 2,6-positions of the benzyl ring instead of 2,4.
- Steric and electronic effects differ due to the para vs. ortho/para chlorine arrangement. The 2,6-isomer may exhibit reduced planarity, impacting interactions with biological targets like enzyme active sites .
1-(2,4-Difluorophenoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine
- Molecular Formula : C₁₂H₁₃F₂N₃O
- Molecular Weight : 279.25 g/mol
- Key Differences: The benzyl group is replaced with a 2,4-difluorophenoxymethyl moiety. Fluorine’s electronegativity and small atomic radius enhance metabolic stability compared to chlorine.
Pharmacological and Physicochemical Comparisons
Key Research Findings
- Dichlorobenzyl vs. Dimethoxybenzyl : The dichloro substitution in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, as seen in anticonvulsant thiadiazole derivatives with similar substituents . In contrast, dimethoxy derivatives may exhibit improved solubility but reduced CNS activity .
- Positional Isomerism : The 2,4-dichloro isomer demonstrates superior binding in computational models compared to the 2,6-isomer, likely due to optimized π-π stacking and van der Waals interactions in hydrophobic pockets .
- Fluorine Substitution: The difluorophenoxymethyl variant’s ether linkage and fluorine atoms improve pharmacokinetic profiles, as observed in related antiviral agents .
Biological Activity
1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The compound has a molecular formula of and a molecular weight of 270.16 g/mol. It features a pyrazole ring substituted with a dichlorobenzyl group and two methyl groups at positions 3 and 5. The synthesis typically involves reactions between appropriate precursors such as hydrazine derivatives and substituted benzyl halides.
Biological Activity Overview
This compound exhibits various biological activities:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds similar to this one have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Pyrazole derivatives have been investigated for their potential in cancer therapy. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
- Anti-inflammatory Effects : This compound has been noted for its ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .
The mechanisms underlying the biological activities of this compound are diverse:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For example, certain derivatives inhibit xanthine oxidase, which is crucial in uric acid production .
- Cell Cycle Arrest : Some studies have demonstrated that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that compounds structurally related to this compound exhibited significant cytotoxic effects. The combination of these compounds with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
Case Study 2: Antimicrobial Efficacy
A series of pyrazole derivatives were tested for their antimicrobial efficacy against various pathogens. The results indicated that some compounds exhibited MIC values lower than standard antibiotics like ampicillin and fluconazole, showcasing their potential as effective antimicrobial agents .
Tables Summarizing Biological Activity
Q & A
Basic: What are the established synthetic routes for 1-(2,4-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can purity be optimized?
Answer:
A common method involves refluxing precursors in polar aprotic solvents like dimethyl sulfoxide (DMSO) under reduced pressure, followed by purification via recrystallization (e.g., water-ethanol mixtures). For example, Badie et al. (2014) achieved a 65% yield by refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by ice-water quenching and filtration . To enhance purity (>95%), chromatographic techniques (e.g., column chromatography with gradients of ethyl acetate/hexane) are recommended, as demonstrated in analogous pyrazole syntheses . Purity validation via HPLC or LC-MS is critical, as impurities in dichlorobenzyl derivatives can skew biological assay results .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : and NMR identify substitution patterns (e.g., dichlorobenzyl proton splitting at δ 7.2–7.8 ppm and pyrazole methyl groups at δ 2.1–2.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ at m/z 315.07 for CHClN) .
- FTIR : Detects amine N-H stretches (~3300 cm) and C-Cl vibrations (~750 cm) .
For crystalline samples, XRD with programs like Mercury (CCDC) resolves 3D structures and verifies bond angles/planarity .
Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved?
Answer:
Discrepancies between experimental XRD data and computational models (e.g., DFT-optimized geometries) often arise from crystal packing effects or solvent interactions. To address this:
- Refine XRD data using SHELXL for high-resolution structures, adjusting parameters for thermal displacement ellipsoids .
- Compare with gas-phase DFT calculations (e.g., Gaussian or ORCA) to isolate intermolecular forces.
- Validate via Hirshfeld surface analysis in CrystalExplorer to quantify non-covalent interactions (e.g., Cl···H contacts) . Contradictions in pyrazole ring planarity have been resolved this way .
Advanced: What strategies improve the compound's solubility for in vitro bioactivity studies?
Answer:
The compound’s hydrophobicity (logP ~3.5, estimated) limits aqueous solubility. Methods to enhance solubility include:
- Salt formation : Hydrochloride salts (e.g., analogous pyrazole-amines) improve water solubility via protonation of the amine group .
- Co-solvent systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes for cell-based assays .
- Micronization : Reduce particle size via ball milling to increase surface area .
Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?
Answer:
The 2,4-dichlorobenzyl group enhances lipophilicity and target binding (e.g., antimicrobial or kinase inhibition). Comparative studies show:
- Fluorine substitution (e.g., 2,4-difluorobenzyl) reduces steric hindrance but may lower potency due to weaker hydrophobic interactions .
- Bromine analogs (e.g., 4-bromobenzyl) show improved IC values in enzyme inhibition assays but increase molecular weight, affecting bioavailability .
- Methyl groups on the pyrazole ring stabilize π-π stacking with aromatic residues in target proteins .
Basic: What are the documented biological activities of this compound?
Answer:
While direct data is limited, structurally related pyrazole-4-amine derivatives exhibit:
- Antimicrobial activity : Against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL) via membrane disruption .
- Kinase inhibition : Analogous compounds inhibit CDK2/cyclin E (IC ~0.2 µM) by competing with ATP binding .
- Antiparasitic effects : Dichlorobenzyl derivatives target Leishmania amastigotes (EC ~5 µM) .
Advanced: How can metabolic stability be assessed for this compound in preclinical studies?
Answer:
- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t). LC-MS/MS identifies metabolites (e.g., N-demethylation or dichlorobenzyl oxidation) .
- CYP450 inhibition screening : Test against isoforms 3A4/2D6 to predict drug-drug interactions .
- Plasma protein binding : Equilibrium dialysis (e.g., >90% binding reduces free drug concentration) .
Basic: What computational tools predict the compound’s reactivity and electronic properties?
Answer:
- DFT calculations (Gaussian, ORCA): Predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using PyMOL for visualization .
- QSAR models : Relate substituent effects (e.g., Hammett σ values) to bioactivity trends .
Advanced: How to address discrepancies in biological assay results between batches?
Answer:
Batch variability often stems from:
- Stereochemical impurities : Use chiral HPLC to ensure enantiomeric purity (>99%) .
- Residual solvents : GC-MS detects DMSO/ethanol traces; repurify via sublimation if needed .
- Aggregation : Dynamic light scattering (DLS) identifies nanoaggregates; add 0.1% Tween-80 to disperse .
Advanced: What are the best practices for structural analogs’ SAR (Structure-Activity Relationship) studies?
Answer:
- Scaffold hopping : Replace dichlorobenzyl with isosteres (e.g., naphthyl or thiophene) to probe hydrophobic pockets .
- Fragment-based design : Use X-ray crystallography to identify critical hydrogen bonds (e.g., pyrazole N-H with Asp86 in kinases) .
- Free-Wilson analysis : Quantify substituent contributions to activity (e.g., 2,4-dichloro vs. 3,5-dichloro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
